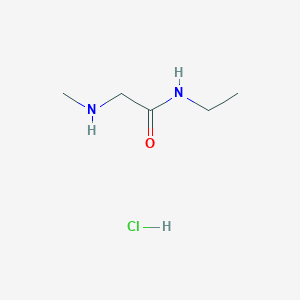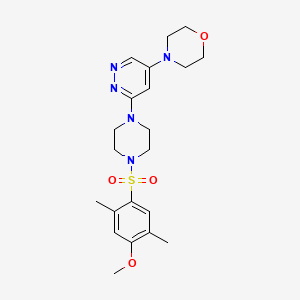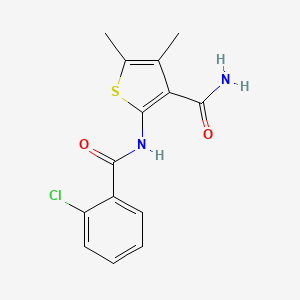![molecular formula C15H17N3O4 B2851088 ethyl 6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylate CAS No. 1982159-40-9](/img/structure/B2851088.png)
ethyl 6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylate is a useful research compound. Its molecular formula is C15H17N3O4 and its molecular weight is 303.318. The purity is usually 95%.
BenchChem offers high-quality ethyl 6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neuroprotective and Anti-neuroinflammatory Agents
Triazole-Pyrimidine hybrids, which include the compound , have shown promising neuroprotective and anti-inflammatory properties . They have been studied for their potential in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury . Among the synthesized compounds, some showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Antiviral Applications
Pyrimidine and its derivatives, which include the compound , have been proven to have antiviral activity . This makes them a potential candidate for the development of new antiviral drugs.
Anticancer Applications
These compounds have also been studied for their anticancer properties . They have shown promising results in reducing the expression of certain markers in human neuronal cells, indicating their potential use in cancer treatment .
Antioxidant Applications
The antioxidant activity of Pyrimidine and its derivatives has been documented . This property can be leveraged in various health applications, including the prevention of diseases caused by oxidative stress.
Antimicrobial Applications
Pyrimidine and its derivatives have been proven to have antimicrobial activity . This makes them a potential candidate for the development of new antimicrobial drugs.
Drug Discovery
1,2,3-triazoles, which include the compound , have found broad applications in drug discovery . They have been used in the synthesis of various experimental drug candidates and approved drugs .
Mecanismo De Acción
Target of Action
The primary targets of this compound are human microglia and neuronal cells . It has been shown to have promising neuroprotective and anti-inflammatory properties . The compound interacts with active residues of ATF4 and NF-kB proteins , which play crucial roles in cellular stress responses and inflammation, respectively.
Mode of Action
The compound exhibits its neuroprotective and anti-inflammatory effects through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . It significantly inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The compound affects the NF-kB inflammatory pathway and the ER stress pathway . By inhibiting these pathways, it can reduce inflammation and apoptosis, which are common in neurodegenerative diseases. This leads to neuroprotection, which is characterized by restoring neuronal function and structure .
Result of Action
The compound’s action results in significant anti-neuroinflammatory properties and promising neuroprotective activity . It reduces the production of inflammatory mediators NO and TNF-α in human microglia cells . It also decreases the expression of ER stress marker BIP and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
The environment can influence the compound’s action, efficacy, and stability. For instance, the compound’s synthesis involves a reaction sequence that requires specific conditions
Propiedades
IUPAC Name |
ethyl 6-(4-methoxyphenyl)-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-3-21-15(19)14-12-9-22-13(8-18(12)17-16-14)10-4-6-11(20-2)7-5-10/h4-7,13H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLRVAQUFHVZLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2COC(CN2N=N1)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

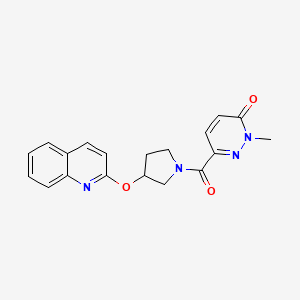
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(2,4-dimethylphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2851010.png)
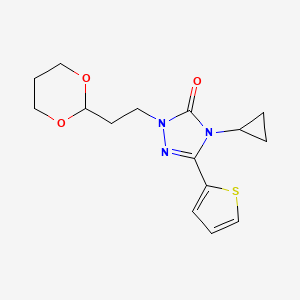
![5-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid](/img/structure/B2851012.png)
![3-(benzo[d][1,3]dioxol-5-yl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2851014.png)

![N-(4-butan-2-ylphenyl)-2-[(4,5-dibenzyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2851017.png)
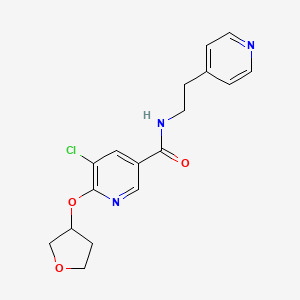

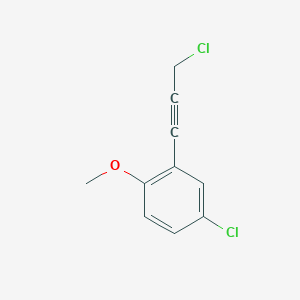
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2851024.png)
